molecular formula C10H12F3N B11762323 1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine

1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine

Cat. No.: B11762323
M. Wt: 203.20 g/mol
InChI Key: IVLRCCIDEIFNIN-UHFFFAOYSA-N
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Description

1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

The synthesis of 1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate amine sources under controlled conditions. One common method includes the reduction of 2,2,2-trifluoroacetophenone using optically active Grignard reagents to form the desired ethanamine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The trifluoroethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine involves its interaction with molecular targets through its trifluoroethyl and phenyl groups. These interactions can modulate various biochemical pathways, making it a valuable compound for studying molecular mechanisms in biological systems.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine lies in its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

1-[3-(2,2,2-trifluoroethyl)phenyl]ethanamine

InChI

InChI=1S/C10H12F3N/c1-7(14)9-4-2-3-8(5-9)6-10(11,12)13/h2-5,7H,6,14H2,1H3

InChI Key

IVLRCCIDEIFNIN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)CC(F)(F)F)N

Origin of Product

United States

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